molecular formula C18H19N3O4S B2718945 N-(3,4-dimethoxyphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide CAS No. 872594-20-2

N-(3,4-dimethoxyphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide

Katalognummer B2718945
CAS-Nummer: 872594-20-2
Molekulargewicht: 373.43
InChI-Schlüssel: WSVGIGOZPFCKAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-dimethoxyphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide, also known as DMFIA, is a novel compound that has gained attention in scientific research due to its potential therapeutic properties. DMFIA belongs to the imidazole class of compounds and has been synthesized using a variety of methods.

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Evaluation

A study focused on the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, highlighting their potential as antibacterial agents and moderate inhibitors of α-chymotrypsin enzyme. The research demonstrated that these compounds, especially one closely related to the specified compound, exhibited significant antibacterial activity against both gram-negative and gram-positive bacteria. Computational docking with the α-chymotrypsin enzyme protein helped to identify active binding sites, correlating with the bioactivity data. These findings suggest a promising avenue for developing new antibacterial agents with moderate anti-enzymatic potential. The study also noted the less cytotoxic nature of these compounds, as evidenced by cytotoxicity data (Siddiqui et al., 2014).

Anticonvulsant Activity

Another research explored omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives, assessing their anticonvulsant activity against seizures induced by maximal electroshock (MES). The study identified the most active compound in the series, underscoring the therapeutic potential of these derivatives in managing convulsions (Aktürk et al., 2002).

Antioxidant and Antibacterial Activities

Research on 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives highlighted their structural characterization and biological studies. These compounds demonstrated good antibacterial activity against Staphylococcus aureus and potent antioxidant activity. This study emphasizes the importance of structural modification in enhancing biological activities, providing a foundation for further exploration of these compounds in pharmacological applications (Karanth et al., 2019).

Glutaminase Inhibitors

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs were synthesized and evaluated as kidney-type glutaminase inhibitors. These analogs, including a compound with similar potency and better solubility compared to BPTES, demonstrated the potential to attenuate the growth of human lymphoma cells in vitro and in mouse xenograft models. This highlights the therapeutic potential of these compounds in cancer treatment (Shukla et al., 2012).

Angiogenesis Inhibition

A study on the synthesis and pharmacological evaluation of new analogs as potential inhibitors of angiogenesis reported compounds with significant antiangiogenic activity. These findings support the potential use of these compounds in therapeutic strategies aimed at inhibiting angiogenesis, a critical process in tumor growth and metastasis (Braud et al., 2003).

Eigenschaften

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-23-15-6-5-13(10-16(15)24-2)20-17(22)12-26-18-19-7-8-21(18)11-14-4-3-9-25-14/h3-10H,11-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVGIGOZPFCKAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN2CC3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.